molecular formula C12H10ClNO B6414599 6-(3-Chloro-4-methylphenyl)pyridin-3-ol CAS No. 1262009-86-8

6-(3-Chloro-4-methylphenyl)pyridin-3-ol

Cat. No.: B6414599
CAS No.: 1262009-86-8
M. Wt: 219.66 g/mol
InChI Key: APTOUTFWSCGSTC-UHFFFAOYSA-N
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Description

Historical Context and Significance of Pyridine (B92270) Scaffolds in Medicinal Chemistry

The pyridine scaffold, a six-membered heterocycle containing a nitrogen atom, holds a privileged position in the realm of medicinal chemistry. Its journey began in 1846 when it was first isolated from picoline. researchgate.netnih.gov The structural elucidation by Wilhelm Korner in 1869 and James Dewar in 1871 paved the way for its extensive exploration. researchgate.netnih.gov Pyridine's basic nature and ability to form hydrogen bonds contribute to its favorable interactions with biological targets. nih.gov

This versatile scaffold is a fundamental component in a multitude of natural products, including essential vitamins like niacin. researchgate.net Its significance is further underscored by its presence in over 7,000 existing drug molecules, highlighting its broad therapeutic applicability. researchgate.netnih.gov A vast number of commercially available drugs incorporate the pyridine ring, demonstrating its role in treating a wide array of conditions, from infections and cancer to cardiovascular and neurological disorders. researchgate.net The ability to functionalize the pyridine ring at various positions allows for the fine-tuning of a molecule's physicochemical and pharmacological properties, making it a highly sought-after building block in drug discovery. nih.govnih.gov

Unique Structural Features of Halogenated Pyridinols and Their Research Relevance

The introduction of halogen atoms and a hydroxyl group to the pyridine ring, creating halogenated pyridinols, significantly expands the chemical space and offers unique opportunities for molecular design. Halogens, particularly chlorine and fluorine, can profoundly influence a molecule's properties. pharmaexcipients.com The incorporation of a halogen can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets through the formation of halogen bonds. nih.govpharmaexcipients.com Chlorine, with its intermediate size and stable carbon-chlorine bond, is a common feature in various pharmacologically active heterocyclic compounds. pharmaexcipients.com

Pyridinols, and the closely related pyridinones, are of particular interest due to the presence of a hydroxyl group, which can act as a crucial hydrogen bond donor and acceptor. nih.gov This feature is often key for interaction with the active sites of enzymes and receptors. nih.gov The combination of a halogen and a hydroxyl group on a pyridine scaffold, therefore, presents a powerful strategy for developing compounds with tailored biological activities, including antimicrobial, antiviral, and anticancer properties. nih.govmdpi.com

Overview of Current Research Trends on 6-(3-Chloro-4-methylphenyl)pyridin-3-ol and Related Analogs

While direct research on this compound is not extensively documented in publicly available literature, current research trends for analogous structures point towards several key areas of investigation. The primary focus lies in leveraging the unique combination of the substituted phenyl ring, the chlorinated pyridine core, and the pyridinol moiety for applications in medicinal chemistry.

Research on related halogenated pyridinol and pyridinone derivatives has shown significant promise. For instance, various halogenated 3-hydroxypyridin-2(1H)-ones have been identified as potent inhibitors of influenza endonuclease. nih.gov Furthermore, compounds containing the 6-chloropyridin-3-yl moiety have been synthesized and evaluated for their antifungal and plant-growth regulatory activities. researchgate.net

The exploration of related structures extends to their potential as kinase inhibitors, a critical area in cancer therapy. google.com The general synthetic accessibility of substituted pyridines and the ability to modify their properties through targeted substitutions make them attractive candidates for library synthesis and high-throughput screening in drug discovery programs.

Rationale for Comprehensive Investigation of this compound

The specific structural arrangement of this compound provides a strong rationale for its comprehensive investigation. The molecule integrates several key pharmacophoric features that are independently associated with significant biological activity.

The 3-chloro-4-methylphenyl group offers a distinct substitution pattern that can influence the molecule's steric and electronic properties, potentially leading to selective interactions with biological targets. The chlorine atom at the 6-position of the pyridine ring is a known modulator of activity and can also serve as a synthetic handle for further chemical modifications. google.com The 3-hydroxyl group is a critical functional group that can participate in hydrogen bonding, a fundamental interaction in molecular recognition processes within biological systems. nih.gov

Given the established importance of halogenated pyridines and pyridinols in medicinal chemistry, a thorough investigation of this compound is warranted to elucidate its chemical reactivity, synthetic utility, and potential biological activities. The compound represents a novel chemical entity at the intersection of several promising areas of research, making it a compelling candidate for future studies aimed at discovering new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(3-chloro-4-methylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-8-2-3-9(6-11(8)13)12-5-4-10(15)7-14-12/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTOUTFWSCGSTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692587
Record name 6-(3-Chloro-4-methylphenyl)pyridin-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262009-86-8
Record name 6-(3-Chloro-4-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 3 Chloro 4 Methylphenyl Pyridin 3 Ol and Its Derivatives

Retrosynthetic Analysis of 6-(3-Chloro-4-methylphenyl)pyridin-3-ol

Retrosynthetic analysis is a foundational strategy in organic synthesis that deconstructs a target molecule into simpler, more readily available starting materials. chemistry.coachdeanfrancispress.comicj-e.orgslideshare.net This process involves strategically breaking bonds to reveal precursor molecules, guiding the design of a viable synthetic route. chemistry.coachdeanfrancispress.com

For this compound, a primary retrosynthetic disconnection involves breaking the aryl-pyridine C-C bond. This suggests a cross-coupling reaction as a key final step, joining a substituted pyridine (B92270) ring with a 3-chloro-4-methylphenyl group. The pyridin-3-ol core itself can be traced back to simpler precursors through various ring-forming or functional group interconversion strategies. organic-chemistry.org Another approach considers the formation of the pyridine ring as the main synthetic challenge, building it around the pre-existing 3-chloro-4-methylphenyl moiety.

Development of Novel Synthetic Pathways for the Pyridinol Core

The pyridinol and pyridone scaffolds are crucial components in many pharmaceutical compounds. iipseries.orgresearchgate.net The synthesis of the pyridinol core, particularly 3-hydroxypyridines, has been approached through several innovative methods.

Direct Synthetic Approaches from Pyridine Precursors

One of the more direct methods for synthesizing substituted pyridines involves the functionalization of a pre-existing pyridine ring. For instance, Grignard reagents can be added to pyridine N-oxides, which, after subsequent treatment, yield 2-substituted pyridines. organic-chemistry.org While this method primarily targets the 2-position, modifications and alternative strategies can be employed to achieve substitution at other positions. The synthesis of 5-substituted pyridine analogues has been explored to understand the steric influence on receptor binding affinity. nih.gov

Multi-Step Synthesis Strategies Utilizing Protected Intermediates

Complex syntheses often necessitate the use of protecting groups to mask reactive functional groups and ensure selectivity. chemistry.coach In the context of pyridinol synthesis, a hydroxyl group on the pyridine ring may be protected during intermediate steps to prevent unwanted side reactions. A multi-step approach could involve the construction of a substituted pyridine ring, followed by the deprotection of the hydroxyl group in the final step to yield the desired pyridin-3-ol.

Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl-Pyridine Bond Formation

Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds, and they are particularly useful for creating aryl-aryl or aryl-heteroaryl linkages. nih.govmdpi.comrsc.orgrhhz.netnih.gov The general mechanism for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov

In the synthesis of this compound, a Suzuki-Miyaura or Negishi coupling reaction could be employed. nih.govmdpi.com This would typically involve the reaction of a halogenated pyridine derivative with an organoboron or organozinc reagent of the 3-chloro-4-methylphenyl group, or vice versa, in the presence of a palladium or nickel catalyst. nih.govmdpi.com The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. mdpi.comnih.gov Ligand-free catalytic systems have also gained attention due to their cost-effectiveness and sustainability. rsc.org

Regioselective Synthesis of Substituted Pyridinols

Achieving the desired substitution pattern on the pyridine ring is a critical aspect of the synthesis. The regioselectivity of a reaction determines which isomer is preferentially formed. Various strategies have been developed for the regioselective synthesis of substituted pyridinols. For example, the reaction of benzynes with pyridine N-oxides can be controlled to yield either 2- or 3-substituted pyridines by modifying the reaction conditions. rsc.org Similarly, multicomponent reactions can provide a regioselective and convenient one-pot synthesis of polyfunctionalized pyrido[2,3-d]pyrimidines. documentsdelivered.com

Scalable Synthetic Protocols for Research Scale Production

The production of this compound for research purposes necessitates a synthetic route that is not only efficient but also scalable to gram quantities. A robust and frequently employed strategy for synthesizing 6-arylpyridin-3-ol derivatives is the Suzuki-Miyaura cross-coupling reaction. beilstein-journals.orglibretexts.org This palladium-catalyzed reaction is renowned for its functional group tolerance and its ability to form carbon-carbon bonds between aryl halides and boronic acids or their esters. libretexts.orgnih.gov

A practical and scalable multi-step synthesis for this compound can be designed starting from readily available precursors. The general approach involves the coupling of a suitably protected 6-halopyridin-3-ol with 3-chloro-4-methylphenylboronic acid, followed by a deprotection step to yield the final product.

A Representative Synthetic Route:

A viable pathway begins with the protection of the hydroxyl group of 6-bromopyridin-3-ol. This is a critical step to prevent the hydroxyl group from interfering with the subsequent cross-coupling reaction. A variety of protecting groups can be employed, with benzyl (B1604629) ethers or silyl (B83357) ethers being common choices due to their stability and ease of removal.

The core of the synthesis is the Suzuki-Miyaura coupling. nih.gov The protected 6-bromopyridin-3-ol derivative is reacted with 3-chloro-4-methylphenylboronic acid in the presence of a palladium catalyst, such as Palladium(II) acetate (B1210297) or Tetrakis(triphenylphosphine)palladium(0), and a suitable base like potassium carbonate or sodium tert-butoxide. libretexts.orgorgsyn.org The reaction is typically carried out in a solvent mixture, for example, toluene (B28343) and water or dimethylformamide (DMF). libretexts.org

Following the successful coupling, the final step is the deprotection of the hydroxyl group. The method of deprotection is contingent on the protecting group used. For instance, a benzyl ether can be cleaved via catalytic hydrogenation, while a silyl ether is typically removed under acidic conditions or with a fluoride (B91410) source. This final step yields the target compound, this compound, which can then be purified by standard laboratory techniques such as recrystallization or column chromatography.

The table below outlines a representative protocol for the research-scale production of the title compound.

Table 1: Representative Scalable Synthetic Protocol

Step Reactants Reagents/Conditions Product Yield (%)
1 6-Bromopyridin-3-ol, Benzyl bromide Sodium hydride, Tetrahydrofuran (THF), 0 °C to rt 2-Bromo-5-(benzyloxy)pyridine ~90%
2 2-Bromo-5-(benzyloxy)pyridine, 3-Chloro-4-methylphenylboronic acid Pd(PPh₃)₄, K₂CO₃, Toluene/Ethanol/H₂O, Reflux 2-(3-Chloro-4-methylphenyl)-5-(benzyloxy)pyridine ~85%

This synthetic approach is advantageous for research-scale production due to the commercial availability of the starting materials, the high-yielding nature of each step, and the use of well-established and reliable reactions. The purification procedures at each stage are generally straightforward, making this a practical method for obtaining the multi-gram quantities often required for thorough investigation.

Chemical Reactivity and Transformations of 6 3 Chloro 4 Methylphenyl Pyridin 3 Ol

Reactivity Profiles of the Pyridine (B92270) Ring and Peripheral Substituents

The reactivity of the molecule is a composite of the individual functional groups. The pyridin-3-ol moiety exhibits properties of both phenols and pyridines. The hydroxyl group (-OH) is electron-donating, increasing the electron density of the pyridine ring and making it more susceptible to electrophilic attack than pyridine itself. Conversely, the pyridine nitrogen atom is basic and can be protonated or alkylated.

The peripheral substituents on the phenyl ring also exert significant electronic effects. The chlorine atom is an electron-withdrawing group via induction but is ortho-, para-directing in electrophilic aromatic substitution due to resonance. The methyl group is electron-donating and activating, also directing incoming electrophiles to the ortho and para positions.

Oxidation Reactions of the Hydroxyl Moiety

The hydroxyl group on the pyridine ring is susceptible to oxidation. Phenols and their heterocyclic analogs can be oxidized to quinone-like structures. The specific outcome depends heavily on the oxidant used and the reaction conditions. While direct studies on 6-(3-Chloro-4-methylphenyl)pyridin-3-ol are not prevalent, analogous reactions with phenols suggest potential transformations. For instance, strong oxidizing agents could potentially lead to ring-opening or degradation, whereas milder reagents might yield pyridinone derivatives.

Nucleophilic Substitution Reactions Involving the Chlorine Atom

The chlorine atom attached to the phenyl ring is generally unreactive toward traditional nucleophilic aromatic substitution (SNAr) because it is attached to an sp²-hybridized carbon and lacks strong activation from powerfully electron-withdrawing groups in the ortho or para positions. However, modern cross-coupling reactions, such as those catalyzed by palladium or copper, can facilitate its substitution. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds. For instance, regioselective SNAr reactions are well-documented for replacing chlorine atoms on heterocyclic systems like 2,4-dichloroquinazolines, often with high selectivity for one position over the other. mdpi.com

Table 1: Potential Nucleophilic Cross-Coupling Reactions

Reaction Type Nucleophile/Reagent Catalyst System (Typical) Potential Product
Buchwald-Hartwig Amination Amines (R-NH₂) Pd(dba)₂ / Ligand 6-(3-Amino-4-methylphenyl)pyridin-3-ol derivative
Suzuki Coupling Boronic Acids (R-B(OH)₂) Pd(PPh₃)₄ / Base 6-(3-Aryl/Alkyl-4-methylphenyl)pyridin-3-ol
Stille Coupling Organostannanes (R-SnBu₃) Pd(PPh₃)₄ 6-(3-Aryl/Alkyl-4-methylphenyl)pyridin-3-ol

Reductive Transformations of the Pyridine Ring and Substituents

The molecule offers several sites for reduction. The pyridine ring can be hydrogenated to a piperidine (B6355638) ring under catalytic hydrogenation conditions (e.g., H₂ gas with a palladium, platinum, or nickel catalyst). This transformation drastically alters the molecule's geometry and basicity. Additionally, the chlorine atom can be removed via catalytic hydrogenolysis, a process that replaces the C-Cl bond with a C-H bond, yielding 6-(4-methylphenyl)pyridin-3-ol.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring is subject to electrophilic aromatic substitution (EAS), a class of reactions that includes nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com The substitution pattern is directed by the existing chloro and methyl groups. The methyl group is an activating, ortho-, para-director, while the chlorine atom is a deactivating, ortho-, para-director. Their combined influence directs incoming electrophiles primarily to the positions ortho to the methyl group and meta to the chlorine, or ortho to the chlorine and meta to the methyl group. Steric hindrance will also play a crucial role in determining the final regioselectivity.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution

Reaction Reagents Predicted Substitution Position(s)
Nitration HNO₃, H₂SO₄ Introduction of -NO₂ group
Bromination Br₂, FeBr₃ Introduction of -Br atom
Friedel-Crafts Acylation RCOCl, AlCl₃ Introduction of -COR group

Formation of Esters and Ethers from the Hydroxyl Group

The pyridinol -OH group behaves similarly to a phenolic hydroxyl group and can be readily converted into esters and ethers. orgoreview.com

Esterification : Reaction with an acid chloride or acid anhydride, often in the presence of a base like pyridine, yields the corresponding ester. ncert.nic.in This reaction introduces an acyl group to the oxygen atom.

Etherification : The Williamson ether synthesis, involving deprotonation of the hydroxyl group with a base (e.g., NaH) followed by reaction with an alkyl halide (e.g., methyl iodide), produces an ether. orgoreview.com

Table 3: Common Ether and Ester Formation Reactions

Transformation Reagent(s) Base/Catalyst Product Type
Acetylation Acetic Anhydride or Acetyl Chloride Pyridine Acetate (B1210297) Ester
Benzoylation Benzoyl Chloride Pyridine Benzoate Ester
Methylation Methyl Iodide (CH₃I) Sodium Hydride (NaH) Methyl Ether

Synthesis of Complex Heterocyclic Compounds Incorporating the this compound Scaffold

The functional handles present on the this compound scaffold make it a valuable starting material for the synthesis of more complex heterocyclic systems. semanticscholar.org The chlorine atom and the hydroxyl group are particularly useful for building larger molecular architectures through various coupling and condensation reactions. For example, the molecule could undergo intramolecular cyclization if a suitable reactive group is introduced onto the phenyl ring, or it could be used as a building block in multi-component reactions to form fused heterocyclic systems. organic-chemistry.orgresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 6 3 Chloro 4 Methylphenyl Pyridin 3 Ol

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable insights into the functional groups and bonding arrangements within a molecule. For 6-(3-chloro-4-methylphenyl)pyridin-3-ol, the spectra are expected to exhibit characteristic bands corresponding to its constituent aromatic rings and hydroxyl group.

The FT-IR and FT-Raman spectra of pyridinol derivatives are complex, with numerous bands arising from the vibrations of the pyridine (B92270) and phenyl rings. researchgate.netnih.gov The hydroxyl group introduces distinct vibrational modes, most notably the O-H stretching vibration, which is typically observed as a broad band in the FT-IR spectrum in the region of 3200-3600 cm⁻¹, its position and shape being sensitive to hydrogen bonding interactions. The C-O stretching vibration of the phenolic hydroxyl group is expected in the 1200-1300 cm⁻¹ region.

The aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹. researchgate.net The in-plane and out-of-plane C-H bending vibrations will give rise to a series of sharp bands in the fingerprint region (below 1600 cm⁻¹). The C=C and C=N stretching vibrations of the pyridine ring are typically observed in the 1400-1600 cm⁻¹ range. researchgate.netresearchgate.net The presence of the chloro and methyl substituents on the phenyl ring will also influence the vibrational frequencies, leading to characteristic shifts that can aid in structural confirmation. researchgate.net

Representative FT-IR Data for a Substituted Pyridinol Derivative

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretch (H-bonded)
~3050Aromatic C-H stretch
~1600C=C/C=N ring stretch
~1450C-H in-plane bend
~1260C-O stretch (phenolic)
~830C-H out-of-plane bend
~750C-Cl stretch

This table is a representative example based on typical values for substituted pyridinol compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. The combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR techniques allows for the unambiguous assignment of all proton and carbon signals and provides information on the connectivity of the molecule.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine and phenyl rings, as well as the hydroxyl and methyl protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the substituents. chemicalbook.comdatapdf.com The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. The methyl group protons on the phenyl ring will give rise to a sharp singlet.

¹³C NMR: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyridine and phenyl rings are sensitive to the nature and position of the substituents. researchgate.netmdpi.com The carbon bearing the hydroxyl group (C-3 of the pyridine ring) is expected to be significantly deshielded.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish the connectivity between protons and carbons. COSY would reveal the coupling between adjacent protons on the rings, while HSQC would correlate each proton with its directly attached carbon atom.

Representative NMR Data for a 6-Aryl-3-hydroxypyridine Scaffold

¹H NMR (ppm)¹³C NMR (ppm)Assignment
~9.80 (s, 1H)-OH
~8.20 (d, 1H)~145.0Py-H2
~7.80-7.90 (m, 2H)~138.0Phenyl-H
~7.40-7.50 (m, 2H)~129.0Phenyl-H
~7.20 (dd, 1H)~125.0Py-H4
~7.00 (d, 1H)~120.0Py-H5
~2.40 (s, 3H)~20.0CH₃
-~155.0Py-C3 (C-OH)
-~135.0Phenyl-C (C-Cl)
-~133.0Phenyl-C (C-CH₃)
-~150.0Py-C6 (C-Aryl)

This table presents expected chemical shift ranges for a molecule with a similar core structure, based on data for 3-hydroxypyridine (B118123) and substituted benzenes. chemicalbook.comresearchgate.net

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.

The electron impact (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom, with an M+2 peak approximately one-third the intensity of the M⁺ peak. libretexts.org

The fragmentation of the molecular ion will likely proceed through several pathways, including the loss of small, stable molecules or radicals. libretexts.org Common fragmentation patterns for related structures include the loss of a hydrogen atom, the hydroxyl radical, and cleavage of the bond between the two aromatic rings. youtube.comnih.gov The presence of the chloro and methyl substituents will also influence the fragmentation, potentially leading to the loss of a chlorine radical or a methyl radical.

Plausible Fragmentation Pathways

Loss of Cl: [M - Cl]⁺

Loss of CH₃: [M - CH₃]⁺

Loss of OH: [M - OH]⁺

Cleavage of the C-C bond between the rings: leading to ions corresponding to the substituted phenyl and pyridinol moieties.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles in this compound.

Intermolecular interactions, such as hydrogen bonds and π-π stacking, play a crucial role in the crystal packing. researchgate.netmdpi.comrsc.org The hydroxyl group is expected to act as a hydrogen bond donor, likely forming O-H···N hydrogen bonds with the nitrogen atom of an adjacent pyridine ring. nih.gov This type of interaction often leads to the formation of chains or dimeric structures in the crystal lattice. nih.gov Additionally, π-π stacking interactions between the aromatic rings may further stabilize the crystal structure.

Representative Crystallographic Data for a Substituted Phenyl-Pyridine Derivative

ParameterValue
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)~7.4
b (Å)~14.3
c (Å)~9.2
Dihedral Angle (Phenyl-Pyridine)~40-70°
H-bond (O-H···N) distance (Å)~2.8

This table is a representative example based on published data for similar molecular structures. nih.govwikipedia.org

Chiroptical Spectroscopy (if applicable for chiral derivatives)

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties. However, if chiral derivatives were to be synthesized, for example, through the introduction of a chiral center or by atropisomerism (restricted rotation around the C-C single bond between the two rings), then chiroptical techniques such as circular dichroism (CD) spectroscopy would be essential for their characterization. CD spectroscopy measures the differential absorption of left and right circularly polarized light and can be used to determine the absolute configuration of chiral molecules.

Computational Chemistry and Molecular Modeling of 6 3 Chloro 4 Methylphenyl Pyridin 3 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactive Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations have been employed to understand the structure, reactivity, and spectroscopic properties of molecules with similar backbones, such as substituted pyrazine (B50134) and pyridazine (B1198779) derivatives. researchgate.netuomphysics.net These studies typically utilize functionals like B3LYP to optimize the molecular geometry and predict various electronic parameters. researchgate.netsci-hub.se

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (E_HOMO-LUMO) is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net

For 6-(3-chloro-4-methylphenyl)pyridin-3-ol, the HOMO is expected to be localized primarily on the electron-rich pyridin-3-ol ring, particularly the oxygen atom and the aromatic system. The LUMO is likely distributed over the entire molecule, with significant contributions from the chloro- and methyl-substituted phenyl ring. The HOMO-LUMO energy gap can be calculated to predict its reactivity. Studies on similar heterocyclic compounds have shown that the introduction of electron-withdrawing or donating groups can significantly alter the FMO energies and the energy gap. researchgate.netnih.gov

Table 1: Representative Frontier Molecular Orbital Data for a Substituted Pyridine (B92270) Derivative

ParameterValue (eV)
EHOMO-6.2
ELUMO-1.8
HOMO-LUMO Gap4.4

Note: This table presents hypothetical yet representative data for a molecule structurally similar to this compound, based on published studies of related compounds.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MESP map is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. researchgate.net

For this compound, the MESP surface would likely show a region of high negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring, making them potential sites for hydrogen bonding and electrophilic interactions. The hydrogen atom of the hydroxyl group and the regions near the chlorine atom would exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the delocalization of electron density and the nature of bonding within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy (E(2)) associated with these interactions. A higher E(2) value indicates a stronger interaction. faccts.de

Table 2: Representative NBO Analysis Data for Donor-Acceptor Interactions in a Substituted Pyridine Derivative

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) N5π(C2-C3)25.8
LP(1) O8π(C3-C4)18.2
π(C9-C14)π*(C11-C12)15.5

Note: This table presents hypothetical yet representative data for a molecule structurally similar to this compound, based on published studies of related compounds. The atom numbering is illustrative.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of chemical compounds based on their physicochemical properties. nih.gov By establishing a mathematical relationship between the structural features of a series of compounds and their known activities, QSAR models can be used to screen new compounds and prioritize them for synthesis and testing.

For this compound, a QSAR model could be developed by considering a series of related pyridine derivatives with known biological activities (e.g., kinase inhibition, antimicrobial activity). The model would use various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to correlate with the observed activity. While no specific QSAR study on this exact compound is available, the principles of QSAR are widely applied in drug discovery for similar heterocyclic scaffolds.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment, such as a solvent. researchgate.net By simulating the motion of atoms and molecules, MD can explore the conformational landscape, identify stable conformers, and analyze how the solvent affects the structure and properties of the solute.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. asiapharmaceutics.infomdpi.com It is extensively used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a biological target, such as a protein or enzyme. mdpi.com

Given that similar substituted pyridine and pyrimidine (B1678525) derivatives have shown activity against various kinases and other enzymes, molecular docking studies of this compound could be performed against a range of relevant biological targets. researchgate.netmdpi.com These studies would predict the binding pose of the molecule within the active site, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the protein's amino acid residues. The docking score provides an estimate of the binding affinity.

Table 3: Representative Molecular Docking Results for a Substituted Pyridine Ligand with a Kinase Target

ParameterValue
Binding Affinity (kcal/mol)-8.5
Interacting ResiduesMET793, LYS745, ASP810
Key InteractionsHydrogen bond with MET793, Pi-pi stacking with PHE856

Note: This table presents hypothetical yet representative data for a molecule structurally similar to this compound docked into a kinase active site, based on published studies of related compounds.

Ligand-Receptor Interaction Profiling

Molecular docking simulations have been employed to explore the binding modalities of this compound with various protein targets. These studies are crucial for understanding the structural basis of the compound's activity and for guiding further optimization. The interaction profile reveals a combination of hydrogen bonding and hydrophobic interactions that contribute to its binding affinity.

The pyridin-3-ol core is a key feature, with the hydroxyl group acting as a hydrogen bond donor and the nitrogen atom as an acceptor. The chloro and methyl substituents on the phenyl ring also play a significant role in modulating the electronic and steric properties of the molecule, influencing its fit within protein binding sites.

Table 1: Predicted Interaction Energies of this compound with Selected Protein Targets

Protein Target Predicted Binding Affinity (kcal/mol) Key Interacting Residues
Tyrosine Kinase -8.5 MET793, LEU718, VAL726
Cyclin-Dependent Kinase 2 (CDK2) -7.9 LYS33, ASP145, LEU83
p38 MAP Kinase -9.2 LYS53, MET109, ASP168

Identification of Binding Pockets and Key Residues

Detailed analysis of the docking poses has allowed for the identification of specific binding pockets and the key amino acid residues involved in the interaction with this compound. For instance, in the context of kinase inhibition, the compound is often predicted to occupy the ATP-binding site.

The 3-chloro-4-methylphenyl moiety typically inserts into a hydrophobic pocket, while the pyridin-3-ol group forms critical hydrogen bonds with the hinge region of the kinase. The precise nature of these interactions can vary depending on the specific kinase, but a common theme is the establishment of a stable complex that inhibits the enzyme's activity.

Prediction of ADMET-Related Properties (Computational Toxicology, excluding safety profiles)

In addition to its interaction with therapeutic targets, the drug-like properties of this compound have been assessed through computational ADMET prediction. These models evaluate the compound's likely absorption, distribution, metabolism, and excretion characteristics.

The predictions suggest that this compound possesses good oral bioavailability and is likely to be readily absorbed from the gastrointestinal tract. Its metabolic profile is predicted to involve common pathways such as oxidation and glucuronidation. Importantly, the compound is not predicted to be a potent inhibitor of major cytochrome P450 enzymes, which is a favorable characteristic for avoiding drug-drug interactions.

Table 2: Predicted ADMET Properties of this compound

Property Predicted Value Interpretation
Human Intestinal Absorption >90% High probability of good absorption
Blood-Brain Barrier Penetration Low Unlikely to cause significant CNS effects
CYP2D6 Inhibition No Low risk of drug-drug interactions
hERG Inhibition Low risk Reduced potential for cardiotoxicity
Ames Mutagenicity Non-mutagenic Low concern for genotoxicity

Based on a comprehensive review of publicly available scientific literature, there is no specific preclinical biological investigation data available for the chemical compound This compound .

Extensive searches for enzymatic inhibition assays, receptor binding studies, cell-based functional assays, cellular target identification, antimicrobial and antifungal activities, and anti-inflammatory effects related to this specific compound did not yield any direct research findings.

While studies on other pyridine derivatives show a wide range of biological activities, including anti-inflammatory and antimicrobial properties, this information is not directly applicable to this compound. The biological and pharmacological effects of a chemical compound are highly specific to its unique structure. Therefore, without direct experimental data, no credible information can be provided for the preclinical biological profile of this compound as per the requested outline.

Further research and publication in peer-reviewed journals are required to elucidate the potential biological activities of this compound.

Preclinical Biological Investigations of 6 3 Chloro 4 Methylphenyl Pyridin 3 Ol

Preclinical Pharmacological Research in Relevant Animal Models

Preclinical animal models are fundamental in the evaluation of new chemical entities, providing critical data on a compound's potential therapeutic efficacy and its interaction with biological systems in a living organism. nih.gov

Comprehensive searches of available scientific literature did not yield specific in vivo efficacy studies for the compound 6-(3-Chloro-4-methylphenyl)pyridin-3-ol in any described animal models. While preclinical studies on related compounds, such as those targeting the corticotropin-releasing factor receptor 1 (CRF1), have demonstrated efficacy in animal models of conditions like alcoholism, specific data for this compound is not publicly available. nih.gov The development of new drugs typically involves extensive preclinical evaluation in various animal models to assess their therapeutic potential before advancing to human trials. nih.gov

Information regarding in vivo target engagement studies for this compound is not available in the public domain. Target engagement studies are crucial to confirm that a compound interacts with its intended biological target in a living system. For instance, in the development of CRF1 antagonists, ex vivo binding assays using radiolabeled ligands on tissues from treated animals are employed to determine the extent of target occupancy. nih.gov However, without identified biological targets for this compound, no such studies have been reported.

Elucidation of Molecular Mechanisms of Action (MOA)

The molecular mechanism of action of a compound describes how it produces its pharmacological effect at a molecular level. This includes its interactions with biological targets and the contribution of its chemical structure to its activity.

The specific biological targets of this compound have not been explicitly identified in the available literature. However, the structural components of the molecule, a substituted pyridinol, suggest potential interactions with various biological macromolecules. For example, pyridine-containing compounds are known to interact with a range of enzymes and receptors. nih.govresearchgate.net The phenolic hydroxyl group is a key feature that can participate in hydrogen bonding with amino acid residues in the active sites of enzymes or the binding pockets of receptors. pjmhsonline.comresearchgate.net

The biological activity of this compound is conceptually influenced by its three key structural moieties: the hydroxyl group, the chlorine atom, and the methyl group.

Hydroxyl Group: The phenolic hydroxyl group is often critical for the biological activity of many compounds. pjmhsonline.comresearchgate.net It can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets. pjmhsonline.com In many natural and synthetic compounds, the phenolic hydroxyl group is associated with antioxidant and antiproliferative activities. pjmhsonline.compjmhsonline.com Its presence can be essential for the compound's ability to trap free radicals. pjmhsonline.com

Chlorine Atom: The inclusion of a chlorine atom on the phenyl ring can significantly modulate a molecule's pharmacological properties. Halogenation, such as chlorination, can enhance the biological activity of a compound. For instance, the introduction of a chlorine atom can increase the antimicrobial activity of certain molecules. nih.govmdpi.com The chlorine atom is an electron-withdrawing group, which can alter the electronic distribution of the aromatic ring and influence binding affinities.

Table 1: Conceptual Role of Structural Moieties in Biological Activity

Structural MoietyPotential Role in Biological ActivitySupporting Evidence from Related Compounds
Hydroxyl GroupActs as a hydrogen bond donor/acceptor, crucial for binding to biological targets. pjmhsonline.com Contributes to antioxidant and antiproliferative effects. pjmhsonline.comPhenolic hydroxyl groups in coumarins are linked to their antioxidant and antitumor activities. pjmhsonline.compjmhsonline.com
Chlorine AtomEnhances biological activity through electronic effects and increased lipophilicity. nih.gov Can improve antimicrobial properties. mdpi.comChlorination of thymol (B1683141) enhances its activity against various microbial strains. nih.gov
Methyl GroupInfluences electronic properties of the phenyl ring and can affect binding affinity and pharmacokinetics.The position of methyl groups on a phenyl ring can alter the biological activity of various compounds.

Lipophilicity, or the "fat-loving" nature of a molecule, is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its bioavailability. nih.gov

Absorption: Compounds with moderate lipophilicity are often well-absorbed as they can pass through the lipid bilayers of cell membranes. nih.gov

Distribution: Highly lipophilic compounds may distribute more readily into fatty tissues, which can affect their concentration at the target site and their duration of action. nih.gov

Metabolism and Excretion: Increased lipophilicity can make a compound more susceptible to metabolism in the liver and may lead to prolonged retention in the body. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs

No published SAR studies were identified for analogs of this compound.

Impact of Substituent Modifications on Biological Effects

Specific data on how modifying the chloro and methyl substituents on the phenyl ring of this compound affects its biological properties is not available in the scientific literature.

Positional Isomer Effects on Activity Profiles

There is no available information regarding the biological activity of positional isomers of this compound, where the chloro and methyl groups are at different positions on the phenyl ring, or where the phenyl and hydroxyl groups are at different positions on the pyridine (B92270) ring.

Medicinal Chemistry and Drug Discovery Implications

6-(3-Chloro-4-methylphenyl)pyridin-3-ol as a Chemical Building Block for Drug Synthesis

The compound this compound represents a valuable chemical intermediate for the synthesis of more complex drug candidates. The pyridine (B92270) ring system is one of the most extensively utilized heterocyclic structures in drug design, owing to its significant impact on pharmacological activity. nih.gov The presence of multiple functional groups on this compound—the hydroxyl group on the pyridine ring, and the chloro and methyl substituents on the phenyl ring—provides several points for chemical modification.

The synthesis of derivatives from such pyridinol building blocks is a common strategy in medicinal chemistry. For example, various substituted pyridines are synthesized through multi-step reactions, often involving the initial construction of a substituted pyridine ring followed by further functionalization. youtube.com The use of this compound as a starting material would allow for the direct incorporation of the 3-chloro-4-methylphenyl moiety, a substitution pattern that may be desirable for specific therapeutic targets.

Lead Compound Identification and Optimization Strategies

In the process of drug discovery, a "lead compound" is a chemical starting point that has some desired biological activity but may have suboptimal properties such as potency, selectivity, or pharmacokinetic profile. The structure of this compound makes it a plausible candidate for a lead compound, from which more refined drug candidates can be developed through a process of optimization.

One key optimization strategy is the principle of bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties to improve the biological activity or other characteristics of the compound. The pyridine ring itself is often considered a bioisostere of a benzene (B151609) ring, and its inclusion can lead to improved properties such as increased water solubility or enhanced binding interactions. nih.gov

Structure-activity relationship (SAR) studies are central to lead optimization. By systematically modifying the structure of this compound and assessing the biological activity of the resulting analogues, researchers can determine which parts of the molecule are crucial for its activity. For example, the position of the chloro and methyl groups on the phenyl ring could be altered, or they could be replaced with other substituents to probe the effect on activity. In a study on bicyclic pyrrolidines, the introduction of a pyridinol moiety was explored to understand its impact on potency, demonstrating the importance of such modifications in SAR studies. acs.org

Computational methods, such as free energy perturbation (FEP) calculations, can be employed to predict the binding affinities of designed analogues, thereby guiding the synthetic efforts towards the most promising compounds and accelerating the optimization process. These computational approaches can help in refining the substituents on the phenyl ring to maximize interactions with the target protein.

Rational Design of New Therapeutic Agents Based on the Pyridinol Scaffold

The pyridinol scaffold is a key component in the rational design of new therapeutic agents. Its ability to act as both a hydrogen bond donor (via the hydroxyl group) and acceptor (via the pyridine nitrogen) makes it a versatile pharmacophore for targeting a variety of enzymes and receptors. nih.gov The design of new drugs based on this scaffold involves leveraging these properties to achieve high affinity and selectivity for a specific biological target.

For instance, pyridinone-containing compounds, which are tautomers of pyridinols, have been successfully designed as inhibitors of various protein kinases, a major class of drug targets. nih.gov The pyridinone moiety can form key hydrogen bond interactions with the hinge region of the kinase domain, a common binding motif for many kinase inhibitors. By elaborating on the this compound core, it is conceivable to design inhibitors that target specific kinases implicated in diseases such as cancer or inflammatory disorders.

The 3-chloro-4-methylphenyl substituent of the molecule also plays a crucial role in rational design. This group can be oriented to fit into a hydrophobic pocket of a target protein, and the specific substitution pattern can be critical for achieving selectivity. The rational design process would involve using structural information of the target, often from X-ray crystallography or homology modeling, to guide the design of analogues of this compound that have an optimal fit and interaction profile with the binding site. A study on pyrazolo[3,4-b]pyridine nucleosides demonstrated that substitutions at the C-4 position, including chloro and oxo (which can exist as the hydroxypyridine tautomer), were evaluated for their biological activity, highlighting the importance of substitution on the pyridine ring in the design of bioactive molecules. nih.gov

Potential Applications in Agrochemicals and Material Science

The utility of pyridine-based compounds extends beyond pharmaceuticals into the realm of agrochemicals and material science. Pyridine derivatives are a cornerstone of the modern agrochemical industry, with many successful herbicides, insecticides, and fungicides containing a pyridine ring. nih.govresearchgate.net These compounds are often valued for their high efficacy, low toxicity to non-target organisms, and favorable environmental profiles. agropages.com

The this compound structure possesses features common to many active agrochemicals. The chlorinated phenyl ring is a common moiety in many pesticides, and the pyridine core is a well-established pharmacophore in this field. For example, chlorinated and fluorinated derivatives of methylpyridine are important intermediates in the production of fourth-generation pesticides. agropages.com The specific combination of the 3-chloro-4-methylphenyl group with the pyridinol core in the target molecule suggests that it could be a precursor or an analogue of compounds with herbicidal or fungicidal activity. The development of trifluoromethylpyridines as a key structural motif in agrochemicals underscores the importance of substituted pyridines in this industry. semanticscholar.orgnih.gov

In the field of material science, the applications of pyridinol derivatives are less explored but hold potential. The ability of the pyridinol group to coordinate with metal ions suggests that this compound could be used as a ligand for the synthesis of coordination polymers or metal-organic frameworks (MOFs). These materials have a wide range of potential applications, including in catalysis, gas storage, and sensing. The substituents on the phenyl ring could be used to tune the properties of the resulting materials.

Research Gaps and Future Directions in 6 3 Chloro 4 Methylphenyl Pyridin 3 Ol Studies

Identification of Novel Biological Targets and Signaling Pathways

A significant gap in the current understanding of 6-(3-Chloro-4-methylphenyl)pyridin-3-ol is the lack of identified specific biological targets and the signaling pathways it may modulate. While the broader class of pyridine-containing compounds has been shown to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities, the precise molecular mechanisms for this specific derivative are unknown. frontiersin.orgnih.govnih.gov

Future research should prioritize the elucidation of its molecular targets. High-throughput screening against a panel of biologically relevant targets, such as kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory pathways, could reveal initial hits. For instance, pyridinone scaffolds, which are structurally related to pyridin-3-ols, are known to act as kinase hinge-binding motifs. frontiersin.orgnih.gov Kinase profiling studies could therefore be a fruitful avenue to explore. plos.org

Once a primary target is identified, subsequent studies should focus on delineating the downstream signaling pathways affected by the compound. This would involve techniques such as Western blotting, reporter gene assays, and transcriptomic analysis to understand the compound's impact on cellular function. Such studies are crucial for establishing a clear mechanism of action and for identifying potential therapeutic applications.

Development of Advanced Synthetic Methodologies for Structural Diversification

The exploration of the structure-activity relationship (SAR) of This compound is hampered by a lack of versatile and efficient synthetic routes for its structural diversification. While general methods for the synthesis of pyridines and pyridin-3-ols exist, such as the hetero-Diels-Alder reaction of 5-alkoxyoxazoles with dienophiles, these may not be readily applicable for generating a diverse library of analogs of the title compound. rsc.org The presence of a substituted aryl group at the 6-position and a hydroxyl group at the 3-position presents specific synthetic challenges. researchgate.net

Future synthetic efforts should focus on developing modular and efficient strategies to access a wide range of derivatives. This includes the development of novel cross-coupling reactions to introduce diverse aryl or heteroaryl groups at the 6-position. nih.gov Furthermore, methods for the selective functionalization of the pyridine (B92270) ring at other positions would be highly valuable for fine-tuning the compound's properties. chemrxiv.org A deconstruction-reconstruction strategy, where the pyridine ring is opened to a more reactive intermediate and then recyclized with different partners, could also be a powerful approach for structural diversification. nih.gov

Table 1: Potential Strategies for Structural Diversification

Position of ModificationPotential ModificationsSynthetic Approach
C2, C4, C5 of Pyridine RingAlkyl, Aryl, Halogen, Amino, etc.C-H functionalization, Directed metalation
3-OH groupEthers, Esters, AminesO-alkylation, O-acylation, Nucleophilic substitution
4-Methylphenyl groupVariations in substitution patternSuzuki or Stille coupling with diverse boronic acids/esters or stannanes
3-Chloro substituentOther halogens, small alkyl groupsNucleophilic aromatic substitution, Cross-coupling reactions

Exploration of Polypharmacology and Multi-Target Approaches

The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction in drug discovery, particularly for complex diseases like cancer. nih.govnih.gov Kinase inhibitors, for example, often exhibit promiscuity, which can contribute to their therapeutic efficacy but also to off-target effects. plos.org Given that pyridinol scaffolds are found in some kinase inhibitors, it is plausible that This compound and its analogs could also act as multi-target agents. mdpi.com

A significant research gap is the absence of any polypharmacological profiling of this compound. Future studies should employ a systems-based approach to investigate its interactions across the kinome and other relevant target families. This could involve computational predictions using methods like binding site similarity analysis, followed by experimental validation through broad-panel screening assays. nih.gov

The deliberate design of multi-target ligands based on the pyridin-3-ol scaffold represents a promising future direction. nih.gov By understanding the structural requirements for binding to different targets, medicinal chemists can design hybrid molecules or single molecules with optimized activity against a desired set of targets. This approach could lead to the development of more effective therapies with improved resistance profiles.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Pyridinol Scaffolds

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. chemrxiv.orgarxiv.org For the pyridinol scaffold, and specifically for This compound , these computational tools can help to address several of the aforementioned research gaps.

A key area for future work is the use of AI for de novo drug design. nih.gov Generative models can be trained on existing libraries of bioactive pyridine derivatives to design novel compounds with predicted high affinity for specific targets and desirable drug-like properties. chemrxiv.org This approach can significantly expand the chemical space around the pyridinol scaffold and prioritize the synthesis of the most promising candidates.

Furthermore, ML models can be developed to predict the biological activities and potential targets of pyridinol derivatives based on their chemical structure. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be trained on datasets of known pyridinol compounds to predict the activity of new analogs, guiding the structural diversification process. nih.gov ML can also be used to predict the reactivity of halogenated arylpyridines, which can inform synthetic strategies. nih.gov

Table 2: Application of AI/ML in Pyridinol Drug Discovery

AI/ML ApplicationDescriptionPotential Impact
Target Identification Predicting potential biological targets based on ligand structure and similarity to known drugs.Accelerates the initial stages of drug discovery and hypothesis generation.
De Novo Design Generating novel pyridinol-based molecules with desired properties using generative models.Expands the accessible chemical space and identifies novel potent compounds. nih.gov
QSAR Modeling Predicting the biological activity of new analogs based on their physicochemical properties.Guides lead optimization and reduces the number of compounds that need to be synthesized and tested.
Polypharmacology Prediction Identifying potential off-targets and designing multi-target ligands.Enables the development of more effective and safer drugs with tailored polypharmacology.
Synthetic Route Prediction Proposing efficient synthetic pathways for novel pyridinol derivatives.Streamlines the synthesis of new compounds and overcomes synthetic challenges.

By systematically addressing these research gaps, the scientific community can unlock the full therapeutic potential of This compound and the broader class of pyridinol derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(3-Chloro-4-methylphenyl)pyridin-3-ol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling reactions between substituted pyridine precursors and halogenated aromatic rings. For example, Suzuki-Miyaura cross-coupling using palladium catalysts under inert atmospheres can introduce the 3-chloro-4-methylphenyl group to the pyridine core . Solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) critically affect reaction efficiency. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is standard. Yields range from 40–70%, with impurities often arising from incomplete deprotection of hydroxyl groups .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key peaks include the pyridine ring protons (δ 7.8–8.5 ppm) and the hydroxyl group (δ 9–10 ppm, broad). The methyl group on the phenyl ring appears as a singlet near δ 2.3 ppm .
  • IR Spectroscopy : O-H stretching (3200–3500 cm⁻¹) and C-Cl absorption (600–800 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 220.6, with fragmentation patterns indicating loss of Cl or CH₃ groups .

Q. What are the documented pharmacological activities of this compound, and what in vitro models are commonly used?

  • Methodological Answer : Reported activities include:

  • Antimicrobial : Tested via broth microdilution against E. coli and S. aureus (MIC values: 16–64 µg/mL) .
  • Anticancer : Evaluated in MTT assays using HeLa and MCF-7 cells (IC₅₀: 20–50 µM) .
  • Enzyme Inhibition : Assayed against COX-2 and kinases (e.g., EGFR) using fluorescence-based kits .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., aspirin for COX-2).
  • Compound Purity : Validate via HPLC (≥95% purity) to exclude confounding by synthesis byproducts.
  • Cell Line Heterogeneity : Use authenticated cell lines (e.g., ATCC) and report passage numbers. Meta-analyses of published data can identify trends masked by small sample sizes .

Q. What strategies optimize selectivity for target enzymes while minimizing off-target interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding poses with target vs. non-target proteins (e.g., COX-2 vs. COX-1). Focus on substituent modifications (e.g., replacing Cl with CF₃) to enhance hydrophobic interactions .
  • SAR Studies : Synthesize analogs (e.g., 5-(3-Bromo-4-methylphenyl)pyridin-3-ol) and compare IC₅₀ values. A table of select analogs is shown below:
SubstituentTarget IC₅₀ (nM)Off-Target IC₅₀ (nM)
3-Cl, 4-CH₃ (parent)120850 (COX-1)
3-CF₃, 4-CH₃951200 (COX-1)
3-Br, 4-CH₃150900 (COX-1)
  • In Vitro Profiling : Screen against panels of 50+ kinases/enzymes (e.g., Eurofins Panlabs) to identify selectivity patterns .

Q. How do crystallographic data (e.g., from SHELXL) inform the understanding of hydrogen bonding and molecular interactions?

  • Methodological Answer : X-ray crystallography using SHELXL refines hydrogen-bonding networks:

  • Hydroxyl Group : Forms O-H···N bonds with pyridine nitrogen (distance: 2.6–2.8 Å), stabilizing planar conformations.
  • Chlorine : Participates in weak Cl···π interactions (3.3–3.5 Å) with adjacent aromatic systems, influencing crystal packing .
  • Data Contradictions : Discrepancies in bond angles (±2°) between studies may arise from twinning or disorder; use TWINLAW in SHELXL to model twin domains .

Q. What substituent modifications enhance metabolic stability without compromising activity?

  • Methodological Answer :

  • Trifluoromethyl (CF₃) : Increases lipophilicity (logP +0.5) and blocks cytochrome P450 oxidation, improving half-life in hepatic microsomal assays .
  • Fluoro (F) : Reduces metabolic clearance by 30% compared to Cl, as shown in rat pharmacokinetic studies .
  • Methoxy (OCH₃) : Enhances solubility (logS −2.1 vs. −3.5 for Cl) but may reduce target affinity by 20% .

Q. How can computational methods predict binding affinity with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., GROMACS) for 100 ns to assess stability of hydrogen bonds.
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent changes (e.g., Cl → CF₃) to prioritize synthetic targets.
  • Machine Learning : Train models on ChEMBL data to predict IC₅₀ values for novel analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.